1,3-Bis(1-methylcyclopropyl)prop-2-yn-1-one
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Overview
Description
1,3-Bis(1-methylcyclopropyl)prop-2-yn-1-one is an organic compound characterized by the presence of two cyclopropyl groups attached to a propynone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-methylcyclopropyl)prop-2-yn-1-one typically involves the reaction of cyclopropylmethyl ketone with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the propargyl bromide, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1-methylcyclopropyl)prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(1-methylcyclopropyl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(1-methylcyclopropyl)prop-2-yn-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(cyclopropyl)prop-2-yn-1-one
- 1,3-Bis(1-methylcyclopropyl)prop-2-en-1-one
- 1,3-Bis(1-methylcyclopropyl)prop-2-yn-1-ol
Uniqueness
1,3-Bis(1-methylcyclopropyl)prop-2-yn-1-one is unique due to the presence of both cyclopropyl and propargyl groups, which impart distinct chemical reactivity and potential biological activity. This combination of structural features is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
62688-78-2 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1,3-bis(1-methylcyclopropyl)prop-2-yn-1-one |
InChI |
InChI=1S/C11H14O/c1-10(5-6-10)4-3-9(12)11(2)7-8-11/h5-8H2,1-2H3 |
InChI Key |
IQVRCEMTCSAADV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C#CC(=O)C2(CC2)C |
Origin of Product |
United States |
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